
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is a complex organic compound with a unique structure. It is characterized by the presence of an imidazolium ring, carboxymethyl groups, and a long undecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide typically involves the reaction of 1-undecyl-4,5-dihydro-1H-imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.
Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce imidazoline derivatives.
Applications De Recherche Scientifique
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and release cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The long undecyl chain and imidazolium ring play crucial roles in its interaction with lipid bilayers and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethene-1,1-bis(thiolates): Known for its reactivity with dibromobutanes.
1,3-Bis(4′-carboxylatophenoxy)benzene: Used in coordination polymers for photocatalytic applications.
Uniqueness
Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is unique due to its combination of a long hydrophobic chain and hydrophilic carboxymethyl groups, making it an effective surfactant. Its imidazolium ring also provides additional reactivity and interaction capabilities compared to similar compounds.
Propriétés
Numéro CAS |
61702-73-6 |
|---|---|
Formule moléculaire |
C18H32N2Na2O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
disodium;2-[1-(carboxylatomethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C18H32N2O4.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-19-12-13-20(16,14-17(21)22)15-18(23)24;;;/h2-15H2,1H3,(H-,21,22,23,24);;;1H2/q;2*+1;/p-2 |
Clé InChI |
SEVLHVIVODPJQZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC1=NCC[N+]1(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


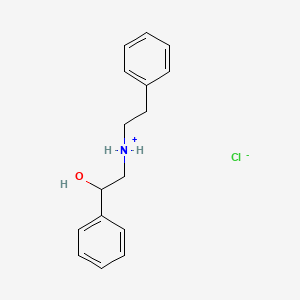

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
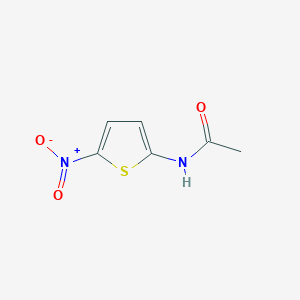
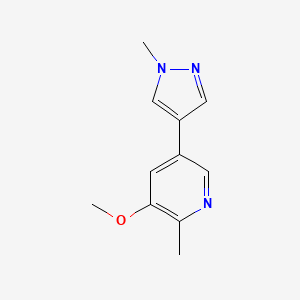

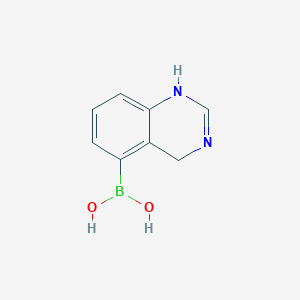
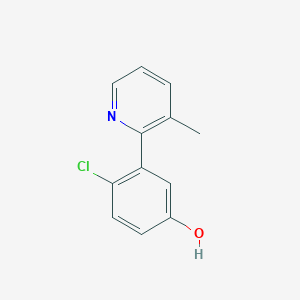
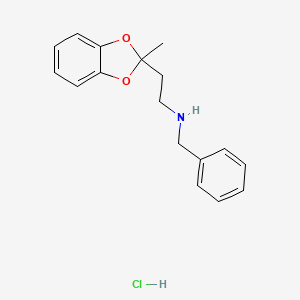

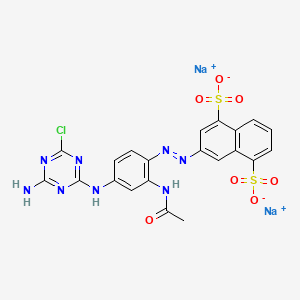
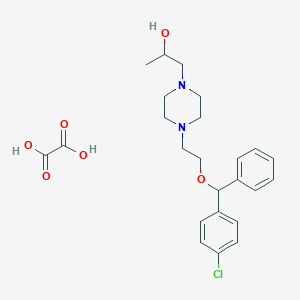
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

